molecular formula C23H27N5O2S B305490 N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

Numéro de catalogue B305490
Poids moléculaire: 437.6 g/mol
Clé InChI: DIMVSJYFQMKIPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide, also known as Epetraborole, is a novel antifungal agent that has shown promising results in the treatment of various fungal infections. This compound belongs to a class of drugs called oxaboroles, which inhibit fungal protein synthesis by targeting leucyl-tRNA synthetase.

Mécanisme D'action

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide exerts its antifungal activity by inhibiting the aminoacylation of tRNA molecules by leucyl-tRNA synthetase, an essential enzyme in the fungal protein synthesis pathway. This inhibition leads to the accumulation of uncharged tRNA molecules, which triggers the general amino acid control pathway and results in the downregulation of various metabolic pathways, ultimately leading to fungal cell death.
Biochemical and Physiological Effects
N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has been shown to have minimal toxicity towards mammalian cells, with an in vitro selectivity index (SI) of >1000. Moreover, N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy with other antifungal agents.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is its broad-spectrum antifungal activity, which makes it a potential candidate for the treatment of various fungal infections. However, one of the major limitations of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is its relatively low solubility in water, which may limit its bioavailability in vivo.

Orientations Futures

Future research on N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide should focus on optimizing its pharmacokinetic properties, such as improving its solubility and bioavailability, to enhance its efficacy in vivo. Moreover, further studies are needed to evaluate the safety and efficacy of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide in clinical trials, especially in combination therapy with other antifungal agents. Additionally, the potential of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide as a treatment option for other fungal infections, such as those caused by dermatophytes and dimorphic fungi, should also be explored.

Méthodes De Synthèse

The synthesis of N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide involves a multistep process that starts with the preparation of 4-ethyl-5-mercapto-1,2,4-triazole. This intermediate is then reacted with 4-(propan-2-yl)aniline to obtain the key intermediate, which is subsequently coupled with 2-oxo-2-[4-(propan-2-yl)phenylamino]ethyl bromide to form the final product, N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide. The overall yield of this synthesis method is around 25%, which makes it a viable option for large-scale production.

Applications De Recherche Scientifique

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has been extensively studied for its antifungal activity against various fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In vitro studies have shown that N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide exhibits potent antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 2 μg/mL. Moreover, N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide has also been shown to have a broad-spectrum activity against both azole-resistant and echinocandin-resistant strains of Candida species.

Propriétés

Nom du produit

N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide

Formule moléculaire

C23H27N5O2S

Poids moléculaire

437.6 g/mol

Nom IUPAC

N-[[4-ethyl-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C23H27N5O2S/c1-4-28-20(14-24-22(30)18-8-6-5-7-9-18)26-27-23(28)31-15-21(29)25-19-12-10-17(11-13-19)16(2)3/h5-13,16H,4,14-15H2,1-3H3,(H,24,30)(H,25,29)

Clé InChI

DIMVSJYFQMKIPP-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)CNC(=O)C3=CC=CC=C3

SMILES canonique

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)CNC(=O)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.